

Desmethyl Lacosamide Levels: A Comparative Analysis in CYP2C19 Poor vs. Extensive Metabolizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl Lacosamide*

Cat. No.: *B196003*

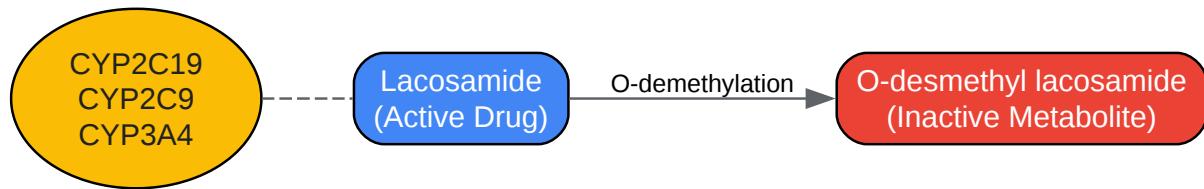
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **desmethyl lacosamide** levels in individuals with different Cytochrome P450 2C19 (CYP2C19) enzyme activity. Lacosamide, an anti-epileptic drug, is metabolized to its major inactive metabolite, **O-desmethyl lacosamide**, by several CYP enzymes, with CYP2C19 playing a significant role.^{[1][2]} Understanding the impact of CYP2C19 genetic polymorphisms on the formation of this metabolite is crucial for drug development and personalized medicine.

Quantitative Data Summary

Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of **O-desmethyl lacosamide** compared to extensive metabolizers.^{[1][2]} A key study cited by the U.S. Food and Drug Administration (FDA) found that in CYP2C19 poor metabolizers, the plasma concentrations and the amount of the O-desmethyl metabolite excreted in urine were reduced by approximately 70% compared to extensive metabolizers.^{[1][2][3]} While the plasma concentration of the active parent drug, lacosamide, remains similar between the two groups, the exposure to its primary metabolite is markedly different.^[1]


The following table summarizes the key pharmacokinetic differences for **O-desmethyl lacosamide** between CYP2C19 poor and extensive metabolizers based on available data.

Pharmacokinetic Parameter	CYP2C19 Extensive Metabolizers (EM)	CYP2C19 Poor Metabolizers (PM)	Percentage Difference (PM vs. EM)
O-desmethyl lacosamide Plasma Concentration	Baseline	Reduced by ~70%	↓ ~70%
O-desmethyl lacosamide Urinary Excretion	Baseline	Reduced by ~70%	↓ ~70%

Note: Specific mean concentration values (e.g., Cmax, AUC) for **O-desmethyl lacosamide** from the pivotal study are not publicly available in the reviewed literature. The data is based on the percentage reduction reported in the FDA drug label information.

Metabolic Pathway of Lacosamide

The biotransformation of lacosamide to its inactive O-desmethyl metabolite is primarily mediated by the cytochrome P450 enzyme system.

[Click to download full resolution via product page](#)

Metabolism of Lacosamide to **O-desmethyl lacosamide**.

Experimental Protocols

This section outlines a typical experimental workflow for a clinical study evaluating the effect of CYP2C19 genotype on **desmethyl lacosamide** levels.

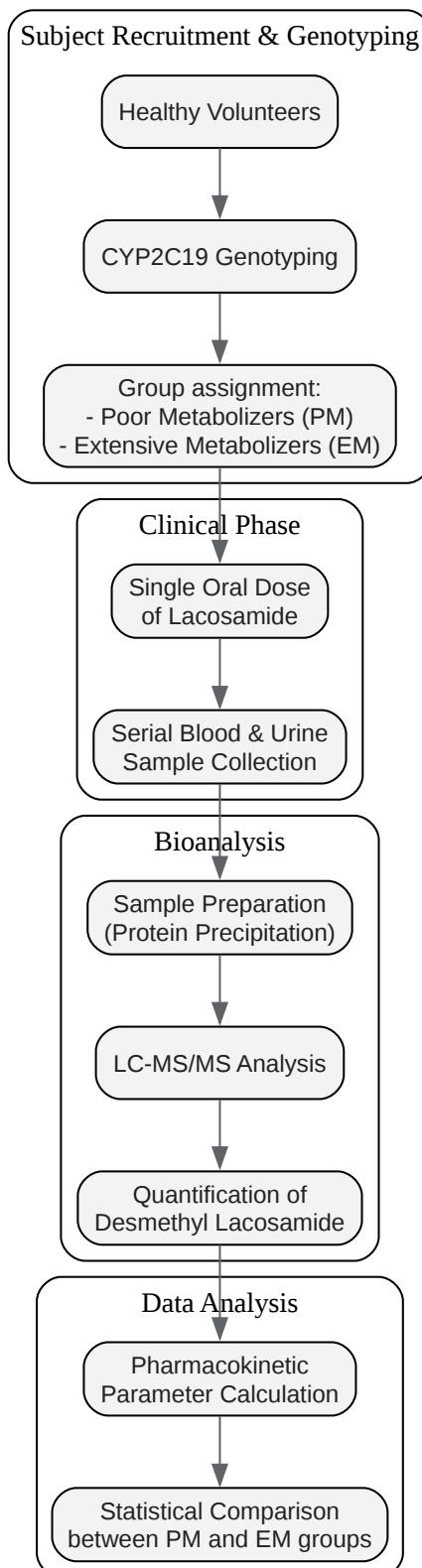
Study Design

A comparative, open-label, parallel-group pharmacokinetic study is conducted in healthy volunteers genotyped as CYP2C19 poor metabolizers (PM) or extensive metabolizers (EM).

- Subject Recruitment and Genotyping:

- Healthy male and female volunteers are recruited.
- Inclusion criteria include age (e.g., 18-55 years) and normal health status as confirmed by medical history, physical examination, and laboratory tests.
- Exclusion criteria include a history of clinically significant diseases, use of other medications, and smoking.
- Genomic DNA is extracted from whole blood samples.
- CYP2C19 genotyping is performed using a validated method, such as polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or real-time PCR with specific probes for common non-functional alleles (e.g., *2, *3).

- Drug Administration and Sample Collection:


- Subjects receive a single oral dose of lacosamide (e.g., 200 mg).
- Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Urine samples are collected over specific intervals post-dose to determine the amount of metabolite excreted.

- Bioanalytical Method for Quantification of **Desmethyl Lacosamide**:

- Plasma and urine concentrations of lacosamide and O-**desmethyl lacosamide** are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: Protein precipitation of plasma samples is performed using a solvent like acetonitrile. Urine samples may be diluted before analysis.
- Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for **desmethyl lacosamide** and an internal standard are monitored for quantification.
- Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

- Pharmacokinetic Analysis:
 - Pharmacokinetic parameters for **O-desmethyl lacosamide**, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods.
 - Statistical comparisons of these parameters are made between the CYP2C19 PM and EM groups.

[Click to download full resolution via product page](#)

Experimental workflow for comparing **desmethyl lacosamide** levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Desmethyl Lacosamide Levels: A Comparative Analysis in CYP2C19 Poor vs. Extensive Metabolizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196003#desmethyl-lacosamide-levels-in-cyp2c19-poor-vs-extensive-metabolizers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com